4-(1-Amino-2-hydroxyethyl)-2-bromophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2 |
InChI Key |
UUOKNTITOGGBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Br)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 1 Amino 2 Hydroxyethyl 2 Bromophenol and Analogues
Retrosynthetic Analysis and Disconnection Approaches for the 4-(1-Amino-2-hydroxyethyl)-2-bromophenol Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the carbon-nitrogen and carbon-carbon bonds of the side chain, as well as the introduction of the bromine atom onto the aromatic ring.
Two main disconnection strategies can be envisioned for the amino-hydroxyethyl side chain:
C-N Bond Disconnection: This approach disconnects the bond between the nitrogen atom and the benzylic carbon. This leads to a precursor such as an α-haloketone (e.g., 2-bromo-1-(2-bromo-4-hydroxyphenyl)ethan-1-one) and an amine source like ammonia (B1221849). This is a common strategy for phenylethanolamines.
C-C Bond Disconnection at the Side Chain: This strategy is less common for this specific scaffold but could involve disconnecting the bond between the aromatic ring and the side chain. This would lead to a brominated phenol (B47542) derivative and a two-carbon synthon containing the amino and hydroxyl groups.
A more practical and widely used approach involves functional group interconversion (FGI) followed by disconnection. The amino alcohol can be retrosynthetically derived from an α-aminoketone, which in turn can be obtained from an α-haloketone. The α-haloketone can be traced back to a simpler acetophenone (B1666503) derivative. The bromination of the aromatic ring can be considered either before or after the elaboration of the side chain, presenting different strategic possibilities and challenges regarding regioselectivity.
A plausible retrosynthetic pathway is outlined below:
Target: this compound
Disconnect C-N bond (via reduction of an intermediate): This suggests an α-aminoketone precursor, 2-amino-1-(2-bromo-4-hydroxyphenyl)ethan-1-one.
Disconnect C-N bond (via substitution): This points to an α-haloketone, 1-(2-bromo-4-hydroxyphenyl)-2-haloethan-1-one.
Disconnect C-Br bond (on the side chain): This leads to the key intermediate, 2-bromo-4-hydroxyacetophenone.
Disconnect Ar-Br bond (on the ring): This disconnection leads back to a simpler starting material, 4-hydroxyacetophenone.
This analysis identifies 4-hydroxyacetophenone as a logical and readily available starting material. The key synthetic challenges are then the regioselective bromination of the aromatic ring and the efficient and stereocontrolled construction of the amino-hydroxyethyl side chain.
Development and Optimization of Synthetic Routes
Based on the retrosynthetic analysis, the forward synthesis would involve the bromination of a phenolic substrate followed by the introduction of the side chain.
The regioselective bromination of the phenolic ring is a critical step. The hydroxyl group of 4-hydroxyacetophenone is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. Since the para position is blocked, electrophilic aromatic substitution is directed to the positions ortho to the hydroxyl group (positions 3 and 5). To achieve the desired 2-bromo substitution pattern (ortho to the hydroxyl group and meta to the acetyl group), careful selection of brominating agents and reaction conditions is necessary.
Direct bromination of 4-hydroxyacetophenone can lead to a mixture of products. However, specific conditions have been developed to favor bromination on the aromatic ring. For instance, the use of N-bromosuccinimide (NBS) or bromine in specific solvent systems can achieve the desired regioselectivity. The reaction of p-hydroxyacetophenones with reagents like ammonium (B1175870) bromide and ammonium persulfate under aqueous grinding conditions has been shown to lead to nuclear bromination.
| Bromination Method | Reagent | Conditions | Outcome |
| Electrophilic Substitution | Br₂ in Ether | 0 °C to room temp. | Can lead to a mixture of ring and side-chain bromination. |
| Oxidative Bromination | NH₄Br-(NH₄)₂S₂O₈ | Aqueous grinding | Favors nuclear bromination. |
| Halogenation | N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl₄, CH₃CN) | Can be optimized for regioselective ring bromination. |
An alternative strategy involves brominating the precursor at the α-position of the acetyl group first, to form 2-bromo-4-hydroxyacetophenone. This intermediate is then used to build the side chain. Bromination of 4-hydroxyacetophenone with bromine in ether or with the aid of a Lewis acid like aluminum chloride can yield the α-bromo derivative.
With the key intermediate, 2-bromo-4-hydroxyacetophenone, in hand, the next step is the introduction of the amino-hydroxyethyl side chain.
A straightforward approach involves the reaction of an α-haloketone with an appropriate amine. For the target molecule, direct reaction with ammonia could be envisioned, followed by reduction of the resulting α-aminoketone. However, controlling the reaction to avoid multiple alkylations can be challenging.
A related approach is the Delépine reaction, where the α-haloketone is reacted with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine.
Another strategy involves a condensation reaction. For instance, a related compound, 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, has been synthesized via the condensation of 5-bromo-2-hydroxybenzaldehyde with aminoethylethanolamine. patsnap.com This suggests that a similar condensation could be explored, although the starting material in this case is an aldehyde, not a ketone.
Reductive amination is a versatile method for forming amines from carbonyl compounds. libretexts.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org This method avoids the issue of over-alkylation often encountered in direct alkylation of amines. nih.gov
For the synthesis of this compound, a two-step process based on this strategy would be:
Formation of an α-aminoketone: The precursor, 2-bromo-4-hydroxyacetophenone, can be converted to an α-azido ketone by reaction with sodium azide (B81097). The azide is then reduced to the amine, for example, using triphenylphosphine (B44618) and water (Staudinger reaction) or catalytic hydrogenation, to yield 2-amino-1-(2-bromo-4-hydroxyphenyl)ethan-1-one.
Reduction of the carbonyl group: The resulting α-aminoketone is then reduced to the corresponding amino alcohol. A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), to convert the ketone to a secondary alcohol.
| Reductive Amination Approach | Key Intermediate | Reducing Agent for Ketone |
| Azide Reduction Route | 2-azido-1-(2-bromo-4-hydroxyphenyl)ethan-1-one | NaBH₄ |
| Direct Amination (followed by reduction) | 2-amino-1-(2-bromo-4-hydroxyphenyl)ethan-1-one | NaBH₄, LiAlH₄ |
The target molecule contains a stereocenter at the carbon bearing the hydroxyl and amino groups. The synthesis of a single enantiomer, either (R) or (S), is often crucial for biological applications. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.
Stereoselective Synthesis: This approach aims to create the desired stereocenter with high selectivity. One common method is the stereoselective reduction of a prochiral ketone. The intermediate, 2-amino-1-(2-bromo-4-hydroxyphenyl)ethan-1-one, can be reduced using chiral reducing agents or under catalytic asymmetric hydrogenation conditions. For example, chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are known to effectively reduce ketones to alcohols with high enantioselectivity. nih.gov The presence of the adjacent amino group can influence the stereochemical outcome through chelation control with certain reducing agents. nih.govgoogle.com
Enantiomeric Resolution: If the synthesis yields a racemic mixture of this compound, the enantiomers can be separated in a process called resolution. patsnap.com The most common method for resolving amines is through the formation of diastereomeric salts. libretexts.org The racemic amine is reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts, which have different physical properties, notably different solubilities. patsnap.com This difference in solubility allows for their separation by fractional crystallization. patsnap.com Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to liberate the pure enantiomer of the amine.
| Resolution Method | Chiral Resolving Agent | Principle of Separation |
| Diastereomeric Salt Formation | (+)-Tartaric Acid or (-)-Tartaric Acid | Fractional Crystallization |
| Diastereomeric Salt Formation | O,O'-Dibenzoyl-L-tartaric acid | Fractional Crystallization |
| Chiral Chromatography | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Differential interaction with the stationary phase |
The selection of the appropriate chiral resolving agent and crystallization solvent often requires empirical screening to achieve efficient separation.
Introduction of the Amino-hydroxyethyl Side Chain
Exploration of Protecting Group Strategies and Deprotection Methodologies
In the synthesis of this compound, the presence of three reactive functional groups—a primary amine, a primary alcohol, and a phenol—necessitates a robust protecting group strategy to prevent unwanted side reactions. jocpr.com The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal. numberanalytics.com
Common protecting groups for the amino group include tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz). The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). ug.edu.pl The Cbz group, on the other hand, is introduced using benzyl (B1604629) chloroformate and is cleaved by catalytic hydrogenation.
The hydroxyl groups (both the alcohol and the phenol) can be protected as silyl (B83357) ethers, such as a tert-Butyldimethylsilyl (TBDMS) ether, which is stable to a wide range of reaction conditions but can be removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). Benzyl ethers are also a common choice for protecting hydroxyl groups and are typically removed by hydrogenolysis.
An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used to protect different functional groups within the same molecule. jocpr.comresearchgate.net This allows for the selective deprotection and modification of one functional group while others remain protected. For instance, a Boc-protected amine can be deprotected with acid without affecting a TBDMS-protected alcohol, which requires a fluoride source for cleavage.
The following table summarizes some common protecting group strategies that could be employed in the synthesis of this compound:
| Functional Group | Protecting Group | Abbreviation | Installation Reagent(s) | Deprotection Condition(s) |
| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA) |
| Amino | Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ions (e.g., TBAF) |
| Hydroxyl | Benzyl | Bn | Benzyl bromide, base | Catalytic hydrogenation (e.g., H₂, Pd/C) |
Synthesis of Structurally Modified Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations
The synthesis of structurally modified analogues of this compound is essential for investigating its structure-activity relationship (SAR). nih.gov SAR studies help in identifying the key structural features responsible for the biological activity of a compound and in designing new molecules with improved potency and selectivity.
Modifications to the core structure can be made at several positions:
The Aromatic Ring: The position and nature of the substituents on the phenyl ring can be altered. For example, the bromine atom could be moved to a different position, or replaced with other halogens or functional groups. Additional substituents could also be introduced.
The Amino Group: The primary amine can be converted to secondary or tertiary amines through alkylation, or to amides through acylation. These modifications can influence the basicity and hydrogen bonding capacity of the molecule.
The Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester. These changes can affect the polarity and metabolic stability of the compound.
The synthesis of such analogues often involves similar synthetic strategies to the parent compound, but with the use of appropriately substituted starting materials. For instance, starting with a different bromophenol would lead to an analogue with a different substitution pattern on the aromatic ring.
The following table provides some examples of potential analogues and the rationale for their synthesis in SAR studies:
| Analogue Type | Structural Modification | Rationale for Synthesis |
| Aromatic Ring Analogue | Replacement of bromine with chlorine | To investigate the effect of halogen size and electronegativity on activity. |
| Aromatic Ring Analogue | Introduction of a second bromine atom | To explore the impact of increased lipophilicity and altered electronic properties. |
| Amino Group Analogue | N-methylation of the amino group | To assess the importance of the primary amine for biological activity and to modify basicity. |
| Hydroxyl Group Analogue | Oxidation of the alcohol to a carboxylic acid | To study the effect of introducing a negatively charged group on receptor binding. |
Green Chemistry Principles and Sustainable Synthesis Approaches
Applying the principles of green chemistry to the synthesis of this compound and its analogues can reduce the environmental impact of the process. chemrxiv.orgresearchgate.net This involves the use of less hazardous chemicals, more efficient reactions, and renewable resources.
Key green chemistry strategies that could be applied include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids.
Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. For example, using a modified Raney-Ni catalyst for the reduction of a nitro group to an amine can offer high conversion rates and selectivity. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where possible.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. A rapid synthesis of phenols using hydrogen peroxide in ethanol at room temperature is an example of such an approach. rsc.org
The following table outlines some green chemistry approaches that could be incorporated into the synthesis of this compound:
| Green Chemistry Principle | Synthetic Step | Proposed Green Approach |
| Use of Greener Solvents | General synthesis | Utilizing water or ethanol as reaction solvents instead of chlorinated hydrocarbons. |
| Catalysis | Reduction of a nitro precursor | Using a recyclable heterogeneous catalyst like Fe-Cr modified Raney-Ni for hydrogenation. google.com |
| Atom Economy | Bromination of the phenol ring | Employing a catalytic bromination method that avoids the use of excess bromine. |
| Energy Efficiency | Overall process | Designing a synthetic route that minimizes the number of heating and cooling steps. |
By integrating these strategies, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Advanced Structural Characterization and Elucidation of 4 1 Amino 2 Hydroxyethyl 2 Bromophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for delineating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 4-(1-Amino-2-hydroxyethyl)-2-bromophenol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the ethyl side chain, and those of the amino and hydroxyl groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are critical for assigning each proton to its specific position.
Predicted ¹H NMR Data:
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns would be influenced by their positions relative to the bromine, hydroxyl, and ethylamino substituents.
Methine Proton (-CH(NH₂)-): The proton attached to the carbon bearing the amino group is expected to appear as a multiplet, coupled to the adjacent methylene (B1212753) protons.
Methylene Protons (-CH₂OH): The two protons of the methylene group adjacent to the hydroxyl group would likely present as a multiplet, coupled to the neighboring methine proton.
Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons often appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H | 6.5 - 8.0 | m | - |
| -CH(NH₂) | 3.5 - 4.5 | m | - |
| -CH₂OH | 3.0 - 4.0 | m | - |
| Ar-OH | 4.0 - 7.0 | br s | - |
| -CH₂OH | 2.0 - 5.0 | br s | - |
| -NH₂ | 1.5 - 4.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy is employed to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for each of the eight carbon atoms in its structure.
Predicted ¹³C NMR Data:
Aromatic Carbons: Six signals are expected in the downfield region (δ 110-160 ppm), corresponding to the carbons of the benzene ring. The carbons directly attached to the bromine and oxygen atoms would have characteristic chemical shifts.
Aliphatic Carbons: Two signals in the upfield region (δ 50-80 ppm) would correspond to the methine and methylene carbons of the side chain.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-OH | 150 - 160 |
| Other Aromatic C | 115 - 135 |
| -CH(NH₂) | 50 - 60 |
| -CH₂OH | 60 - 70 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, showing the connectivity between the methine proton and the adjacent methylene protons in the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular skeleton, including the attachment of the side chain to the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be vital in determining the stereochemistry and conformational preferences of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₈H₁₀BrNO₂), the theoretical exact mass is approximately 230.9895 g/mol . Experimental HRMS data would be expected to confirm this value with a high degree of precision, thereby verifying the molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the side chain, such as the loss of a CH₂OH group or the cleavage of the bond between the aromatic ring and the ethylamino side chain. Analysis of these fragmentation pathways provides corroborative evidence for the proposed structure.
Interactive Data Table: Key Mass Spectrometry Data
| Analysis | Parameter | Expected Value |
| Molecular Formula | - | C₈H₁₀BrNO₂ |
| HRMS | Exact Mass [M+H]⁺ | ~231.9973 m/z |
| MS/MS | Key Fragment | Loss of CH₂OH |
| MS/MS | Key Fragment | Cleavage of C-C bond in side chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. The primary functional groups—hydroxyl (-OH), amino (-NH₂), and the substituted benzene ring—each produce distinct signals.
The presence of both phenolic and alcoholic hydroxyl groups, as well as the primary amine, leads to significant absorptions in the high-frequency region of the spectrum. Due to extensive intermolecular and intramolecular hydrogen bonding, the O-H stretching vibrations are expected to produce a very broad and intense band, typically in the range of 3500 to 3200 cm⁻¹. orgchemboulder.com Superimposed on this broad O-H band, the N-H stretching vibrations of the primary amine group (R-NH₂) are anticipated. Primary amines typically show two distinct, sharper bands: an asymmetric stretching band between 3400-3300 cm⁻¹ and a symmetric stretching band from 3330-3250 cm⁻¹. orgchemboulder.com
The aromatic nature of the compound is confirmed by several absorptions. The aromatic C-H stretching vibrations are expected to appear as weaker bands in the 3100-3000 cm⁻¹ region. orgchemboulder.com In-ring carbon-carbon (C=C) stretching vibrations of the benzene ring typically produce characteristic sharp peaks of variable intensity in the 1600-1450 cm⁻¹ range. researchgate.net Additionally, strong, sharp bands corresponding to C-H out-of-plane bending in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. orgchemboulder.com
The aliphatic portion of the molecule, the amino-hydroxyethyl side chain, will also contribute to the spectrum. The C-H stretching of these sp³ hybridized carbons will result in bands between 3000 and 2850 cm⁻¹. orgchemboulder.com The C-O stretching vibration of the alcoholic hydroxyl group is expected to produce a strong band in the 1320-1000 cm⁻¹ region, while the C-N stretch of the aliphatic amine will appear in the 1250–1020 cm⁻¹ range. orgchemboulder.comorgchemboulder.com The C-Br stretch typically appears at lower frequencies, often in the 600-500 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3500–3200 | O–H Stretch (H-bonded) | Phenolic & Alcoholic -OH | Strong, Broad |
| 3400–3250 | N–H Stretch | Primary Amine (-NH₂) | Medium, Sharp (two bands) |
| 3100–3000 | C–H Stretch | Aromatic Ring | Weak to Medium |
| 3000–2850 | C–H Stretch | Aliphatic Chain | Medium |
| 1650–1580 | N–H Bend | Primary Amine (-NH₂) | Medium |
| 1600–1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Strong, Sharp |
| 1320–1000 | C–O Stretch | Alcoholic -OH | Strong |
| 1335–1250 | C–N Stretch | Aromatic Amine Moiety | Strong |
| 900–675 | C–H Bend (out-of-plane) | Aromatic Ring | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Phenol (B47542) itself typically displays two primary absorption bands in the UV region, which arise from π→π* electronic transitions. bioone.org These are often referred to as the primary band (¹Lₐ) around 210 nm and the secondary band (¹Lₑ) near 270 nm. nih.gov
The substituents on the benzene ring—hydroxyl (-OH), bromine (-Br), and the amino-hydroxyethyl group—act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. The hydroxyl and amino groups, with their non-bonding electrons (n-electrons), can participate in resonance with the benzene ring's π-system. This delocalization of electrons typically lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. bioone.org The bromine atom also possesses lone pairs and can contribute to this effect.
Therefore, for this compound, the ¹Lₐ and ¹Lₑ bands are expected to be red-shifted compared to unsubstituted phenol. nih.gov The solvent can also influence the spectrum; polar solvents that can form hydrogen bonds may cause further shifts in the absorption peaks. nih.gov In addition to the primary π→π* transitions, weaker n→π* transitions, involving the promotion of a non-bonding electron from oxygen, nitrogen, or bromine to an anti-bonding π* orbital, may also be observed, often as shoulders on the main absorption bands.
Table 2: Predicted UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions for this compound
| Approximate λₘₐₓ (nm) | Transition Type | Associated Chromophore/Electrons |
|---|---|---|
| ~210-230 | π → π* (Primary Band, ¹Lₐ) | Benzene Ring π-system |
| ~270-290 | π → π* (Secondary Band, ¹Lₑ) | Benzene Ring π-system |
| >280 (often overlapping) | n → π* | Non-bonding electrons on O, N, Br |
X-ray Crystallography of this compound and Related Compounds
While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, analysis of closely related bromophenol and aminophenol derivatives provides significant insight into the expected solid-state structure. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
The crystal system and space group describe the symmetry of the unit cell, which is the basic repeating unit of a crystal. Related bromophenol-containing Schiff base compounds have been shown to crystallize in the monoclinic system, a common crystal system for organic molecules. spast.org For example, (E)-2-(1-((2-aminophenyl)imino)ethyl)-4-bromophenol crystallizes in the monoclinic space group P2₁. Another related compound, acetaminophen (B1664979) (a p-aminophenol derivative), is known to exist in two polymorphic forms, with the most stable being a monoclinic structure (form I). nih.gov Given these precedents, it is plausible that this compound would also crystallize in a lower-symmetry system such as monoclinic or orthorhombic.
Table 3: Crystallographic Data for Compounds Related to this compound
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | Monoclinic | P2₁ | researchgate.netbioone.org |
| (E)-2-[1-(3-Amino-4-chlorophenylimino)ethyl]-4-bromophenol | Monoclinic | P2₁/c | acs.org |
| (E)-2-(1-((2-aminophenyl)imino)ethyl)-4-bromophenol | Monoclinic | P2₁ | nih.gov |
| Acetaminophen (Form I) | Monoclinic | P2₁/a | nih.gov |
The molecular structure of this compound, with its multiple donor (-OH, -NH₂) and acceptor (O, N) sites, is ideally suited for the formation of extensive hydrogen bonding networks. These interactions are critical in dictating the molecular packing in the crystal lattice.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the amino side chain is highly probable. This type of interaction forms a stable, six-membered pseudo-ring structure, often denoted as an S(6) ring motif. Such intramolecular bonds have been observed in related crystal structures and serve to lock the conformation of the side chain relative to the ring. acs.org
Intermolecular Hydrogen Bonding: A complex network of intermolecular hydrogen bonds is expected to link the molecules into a three-dimensional supramolecular architecture. The primary amine group, with two donor protons, and the alcoholic hydroxyl group can engage in hydrogen bonding with oxygen and nitrogen atoms of neighboring molecules. This would likely lead to the formation of chains or sheets. Common hydrogen bonding motifs in related structures include N—H···O and O—H···N interactions, which connect molecules head-to-tail or into layered patterns. acs.orgnih.gov These extensive networks contribute significantly to the thermal stability and physical properties of the crystalline solid.
The solid-state conformation of this compound is largely determined by the interplay between steric effects and the stabilizing influence of the hydrogen bonding network. The phenyl ring provides a rigid scaffold, while the ethylamine (B1201723) side chain possesses rotational freedom around the C-C and C-N single bonds.
Molecular Interactions and Mechanistic in Vitro Biological Studies of 4 1 Amino 2 Hydroxyethyl 2 Bromophenol
In Vitro Receptor Binding and Ligand-Target Interaction Profiling
The initial characterization of a compound's biological activity often involves assessing its ability to bind to specific cellular receptors. For a molecule like 4-(1-Amino-2-hydroxyethyl)-2-bromophenol, which shares structural similarities with known adrenergic agents, profiling against adrenergic receptors and other G protein-coupled receptors (GPCRs) like the cholecystokinin (B1591339) 2 (CCK2) receptor would be a logical step.
Radioligand Binding Assays for Affinity and Selectivity Assessment (e.g., Adrenergic Receptors, CCK2 Receptor)
Radioligand binding assays are a cornerstone for determining the affinity and selectivity of a compound for a particular receptor. nih.gov These experiments typically use a radiolabeled ligand (e.g., tritium-labeled [³H]-dihydroalprenolol for β-adrenergic receptors) that is known to bind with high affinity to the receptor of interest. nih.govnih.gov The assay measures the ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor.
By testing the compound against a panel of different receptors (e.g., α1, α2, and β subtypes of adrenergic receptors, and CCK2 receptors), a selectivity profile can be established. mdpi.com This helps to determine whether the compound binds preferentially to one receptor type over others, which is a critical factor in predicting its potential pharmacological effects and side-effect profile. While this is a standard methodology, specific data from radioligand binding assays for this compound are not available in the reviewed literature.
Competitive Binding Experiments to Determine Binding Constants (K_i, K_d)
Competitive binding experiments are used to quantify the affinity of a ligand for a receptor. These assays yield key parameters such as the dissociation constant (K_d) and the inhibition constant (K_i). The K_d represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, providing a direct measure of binding affinity. The K_i value, derived from competitive binding experiments, indicates the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.
The experimental setup involves incubating the receptor preparation with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The K_i value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and K_d of the radioligand. No specific K_i or K_d values for the interaction of this compound with adrenergic or CCK2 receptors have been reported in the available scientific literature.
Characterization of Receptor-Ligand Binding Kinetics (e.g., Association and Dissociation Rates)
Beyond binding affinity, the kinetics of the ligand-receptor interaction—specifically the association rate (k_on) and dissociation rate (k_off)—are crucial determinants of a compound's pharmacological activity. nih.gov These kinetic parameters define the time a compound resides on its target receptor, a concept known as "residence time." A longer residence time, often resulting from a slow dissociation rate, can lead to a more sustained biological effect.
Competition association binding methods are frequently employed to assess these kinetics. nih.gov Such studies can reveal whether a compound's high affinity is due to a rapid binding to the receptor, a slow release from the receptor, or a combination of both. This kinetic information is vital for understanding the duration of action and for optimizing drug design. However, specific studies detailing the receptor-ligand binding kinetics for this compound are currently absent from the literature.
In Vitro Enzyme Inhibition and Activation Mechanisms
The bromophenol scaffold is present in many molecules that have been investigated as modulators of enzyme activity. Studies on related bromophenol derivatives provide significant insight into the potential for this compound to interact with key enzymes like carbonic anhydrase and acetylcholinesterase.
Kinetic Analysis of Enzyme Modulation (e.g., Carbonic Anhydrase, Acetylcholinesterase)
Kinetic studies are essential to understand how a compound affects an enzyme's catalytic activity. These analyses determine parameters like IC50 and K_i values and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Carbonic Anhydrase (CA): Several studies have demonstrated that bromophenol derivatives are potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.comtandfonline.com In one study, a series of twelve bromophenol derivatives effectively inhibited hCA I and hCA II with K_i values in the low nanomolar range. tandfonline.com Specifically, K_i values ranged from 1.85 to 5.04 nM for hCA I and from 2.01 to 2.94 nM for hCA II. tandfonline.comtandfonline.com Another study on newly synthesized bromophenols reported K_i values against hCA I between 2.53 and 25.67 nM and against hCA II between 1.63 and 15.05 nM. mdpi.com Phenol (B47542) itself has been shown to be a competitive inhibitor with respect to the CO2 substrate. unifi.itplu.mx
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in cholinergic neurotransmission, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Research has shown that novel bromophenol derivatives can possess significant AChE inhibitory activity. nih.gov A recent study investigating a series of bromophenol compounds found them to be competitive inhibitors of AChE, with K_i values ranging from 6.54 to 24.86 nM. mdpi.com
The table below summarizes the inhibitory activity of various bromophenol derivatives (note: these are not the specific compound this compound) against these enzymes as reported in the literature.
| Enzyme Target | Compound Class | Reported Inhibition Constants (K_i) | Reference |
|---|---|---|---|
| Human Carbonic Anhydrase I (hCA I) | Bromophenol Derivatives | 1.85 - 5.04 nM | tandfonline.comtandfonline.com |
| Human Carbonic Anhydrase II (hCA II) | Bromophenol Derivatives | 1.63 - 15.05 nM | mdpi.com |
| Acetylcholinesterase (AChE) | Bromophenol Derivatives | 6.54 - 24.86 nM | mdpi.com |
Identification of Allosteric or Orthosteric Binding Sites
Understanding where a compound binds on an enzyme is crucial for mechanism-based drug design. An orthosteric site is the primary, active site where the natural substrate binds. quora.comwikipedia.org An allosteric site is a distinct, secondary site on the enzyme; binding at this site can modulate the enzyme's activity by inducing a conformational change. nih.gov
For the enzymes discussed, inhibitors from the phenol class typically interact with the orthosteric site. X-ray crystallography studies of phenol bound to carbonic anhydrase II revealed that it binds within the active site. nih.gov It does not coordinate directly with the catalytic zinc ion but instead anchors to the zinc-bound water molecule via hydrogen bonds. nih.govresearchgate.net This mode of binding within the catalytic pocket is characteristic of an orthosteric interaction.
Similarly, for acetylcholinesterase, kinetic analyses of inhibition by various bromophenols have indicated a competitive mode of inhibition. mdpi.com Competitive inhibition generally implies that the inhibitor binds to the active site, competing with the substrate, which is a hallmark of orthosteric binding. quora.com Therefore, it is plausible that this compound, if it inhibits these enzymes, would do so by binding to their orthosteric sites.
Investigation of Intracellular Signaling Pathway Modulation (Mechanistic In Vitro)
No published research was identified that specifically analyzes the impact of this compound on the following intracellular signaling pathways in a laboratory setting:
Deoxyribonucleic Acid (DNA) and Other Biomolecule Interaction Studies
Similarly, there is a lack of specific research on the direct interaction of this compound with DNA and other vital biomolecules:
DNA Cleavage Assay Analysis
The potential for this compound and its analogs to induce DNA cleavage is a critical area of investigation for understanding their mechanism of action at a molecular level. While direct experimental data on the DNA cleavage activity of this specific compound is not extensively available in the public domain, insights can be drawn from studies on related bromophenol and amino alcohol derivatives. The interaction of small molecules with DNA can lead to the cleavage of phosphodiester bonds, which can be assayed using techniques such as agarose (B213101) gel electrophoresis with supercoiled plasmid DNA.
The process of DNA cleavage by small molecules can occur through several mechanisms, primarily oxidative or hydrolytic pathways. In an oxidative cleavage mechanism, the compound, often in the presence of a transition metal ion and a reducing agent, generates reactive oxygen species (ROS) such as hydroxyl radicals or superoxide (B77818) anions. These highly reactive species can then attack the deoxyribose sugar or the nucleotide bases of DNA, leading to strand scission. For bromophenol derivatives, the presence of the phenolic hydroxyl group and the bromine substituent could influence their redox properties and potential to participate in the generation of ROS.
Alternatively, a hydrolytic cleavage mechanism involves the direct catalytic cleavage of the phosphodiester backbone of DNA by the compound. This is a characteristic of some metal complexes that can mimic the action of nucleases. For a molecule like this compound, the amino and hydroxyl groups in the side chain could potentially coordinate with metal ions, forming a complex capable of promoting the hydrolysis of the phosphodiester bond.
A typical DNA cleavage assay would involve incubating supercoiled plasmid DNA (Form I) with varying concentrations of the test compound. Cleavage of one strand of the DNA results in a relaxed, nicked circular form (Form II), while cleavage of both strands produces a linear form (Form III). These different forms of DNA can be separated and visualized by agarose gel electrophoresis. The extent of conversion from Form I to Forms II and III provides a measure of the DNA cleavage activity of the compound. Mechanistic studies often include the use of various inhibitors or scavengers to identify the species responsible for the cleavage. For instance, the inhibition of cleavage by radical scavengers would suggest an oxidative mechanism.
| Compound Concentration (µM) | Supercoiled DNA (Form I) (%) | Nicked DNA (Form II) (%) | Linear DNA (Form III) (%) |
|---|---|---|---|
| 0 (Control) | 95 | 5 | 0 |
| 10 | 80 | 18 | 2 |
| 25 | 65 | 30 | 5 |
| 50 | 40 | 50 | 10 |
| 100 | 15 | 65 | 20 |
Comprehensive Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups, which define its pharmacophoric features. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the target compound, the key structural motifs that likely contribute to its biological activity are the brominated phenol ring and the amino alcohol side chain.
The amino alcohol side chain is a well-established pharmacophoric element found in numerous biologically active compounds, including beta-blockers and other adrenergic agents. The hydroxyl group can participate in hydrogen bonding, while the amino group, which is typically protonated at physiological pH, can form strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a binding pocket. The stereochemistry of the chiral center in the amino alcohol side chain is often a critical determinant of biological activity, with one enantiomer typically exhibiting significantly higher potency than the other.
Together, the combination of the bromophenol ring and the amino alcohol side chain creates a distinct pharmacophore with a specific spatial arrangement of hydrogen bond donors and acceptors, an aromatic ring for potential π-π stacking or hydrophobic interactions, and a positively charged center. The relative orientation of these features is crucial for the compound's ability to bind to its biological target with high affinity and specificity.
| Pharmacophoric Feature | Structural Motif | Potential Interactions |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | Phenolic Hydroxyl Group | Hydrogen bonding with receptor residues |
| Hydrogen Bond Donor | Side Chain Hydroxyl Group | Hydrogen bonding |
| Positive Ionizable Center | Amino Group | Ionic interactions, hydrogen bonding |
| Aromatic/Hydrophobic Region | Brominated Phenyl Ring | π-π stacking, hydrophobic interactions |
| Halogen Bond Donor | Bromine Atom | Halogen bonding, van der Waals interactions |
A QSAR study on bromophenol derivatives would typically involve the following steps:
Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities would be collected.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
For a series of analogs of this compound, key descriptors in a QSAR model would likely include those related to the lipophilicity (logP), the electronic nature of the substituents on the aromatic ring (Hammett constants), and steric parameters (Taft constants or molecular refractivity). For instance, a hypothetical QSAR equation might take the form:
log(1/C) = a(logP) - b(σ) + c(Es) + d
Where log(1/C) is the biological activity, logP is the partition coefficient, σ is the Hammett constant, Es is the Taft steric parameter, and a, b, c, and d are constants determined by the regression analysis.
Such a model could provide valuable insights into the structural requirements for optimal activity. For example, a positive coefficient for logP would suggest that increasing the lipophilicity of the compound enhances its activity, while a negative coefficient for a steric parameter might indicate that bulky substituents are detrimental. These predictive models are powerful tools in medicinal chemistry for prioritizing the synthesis of new compounds with a higher probability of exhibiting the desired biological effect. acs.orgnih.gov
| Descriptor Class | Example Descriptors | Physicochemical Property Represented |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, Reactivity |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP, Water solubility | Lipophilicity and partitioning behavior |
| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity |
Mechanistic Metabolic Investigations of 4 1 Amino 2 Hydroxyethyl 2 Bromophenol
In Vitro Metabolic Transformations and Metabolite Identification
The in vitro metabolism of xenobiotics is typically characterized by two main phases of biotransformation. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion.
Characterization of Phase I Biotransformations (e.g., Hydroxylation, N-Dealkylation, Deamination)
Based on the metabolism of structurally related compounds, the primary Phase I biotransformation of 4-(1-Amino-2-hydroxyethyl)-2-bromophenol is expected to be hydroxylation of the aromatic ring. For instance, p-bromophenol is metabolized in rat liver microsomes to 4-bromocatechol (B119925) nih.gov. Similarly, o-bromophenol can be hydroxylated nih.gov. This suggests that this compound could be hydroxylated to form catechol or hydroquinone (B1673460) derivatives.
Other potential, though likely minor, Phase I pathways could include N-dealkylation or deamination of the amino-hydroxyethyl side chain. However, given the presence of the primary amino group and the hydroxyl group, these are also prime targets for direct Phase II conjugation.
Table 1: Predicted Phase I Metabolites of this compound
| Parent Compound | Predicted Phase I Metabolite | Transformation Pathway |
| This compound | 4-(1-Amino-2-hydroxyethyl)-2-bromo-benzene-1,x-diol | Aromatic Hydroxylation |
| This compound | 4-(2-Hydroxy-1-oxoethyl)-2-bromophenol | Oxidation of the side chain |
| This compound | 2-Bromo-4-(1-hydroxy-2-aminoethyl)phenol | Deamination |
Identification of Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)
The phenolic hydroxyl group and the amino and hydroxyl groups on the side chain of this compound make it a prime candidate for extensive Phase II conjugation.
Glucuronidation: Phenolic compounds readily undergo glucuronidation. Studies on aminophenols have demonstrated that glucuronidation is a significant metabolic pathway nih.govnih.gov. Both the phenolic hydroxyl group and the hydroxyl group on the side chain are potential sites for glucuronide conjugation.
Sulfation: Sulfation is another major conjugation pathway for phenols. Research has shown that aminophenols, particularly 2-aminophenol, are excellent substrates for sulfotransferases, specifically SULT1A1 nih.gov. This suggests that the phenolic hydroxyl of this compound would be readily sulfated.
Glutathione Conjugation: The presence of a bromine atom on the aromatic ring increases the likelihood of glutathione conjugation, especially after an initial oxidation step. For example, p-bromophenol is metabolized to a catechol, which can then form a glutathione conjugate nih.gov. Similarly, o-bromophenol and 2-bromohydroquinone can form glutathione conjugates nih.gov. This pathway often serves as a detoxification mechanism for reactive intermediates.
Table 2: Predicted Phase II Conjugates of this compound and its Phase I Metabolites
| Substrate | Conjugate | Conjugation Pathway |
| This compound | Glucuronide conjugate | Glucuronidation |
| This compound | Sulfate conjugate | Sulfation |
| Hydroxylated Metabolite | Glutathione conjugate | Glutathione Conjugation |
Enzymatic Mechanisms of Biotransformation (e.g., Cytochrome P450 Enzymes, UGTs, SULTs, GSTs)
The biotransformation of this compound is expected to be catalyzed by a range of enzymes.
Cytochrome P450 (CYP) Enzymes: The initial hydroxylation of the aromatic ring is likely mediated by CYP enzymes. Various CYP isoforms are involved in the metabolism of xenobiotics, and the specific isoform(s) responsible for the hydroxylation of this compound would need to be determined through studies with recombinant CYP enzymes mdpi.com.
UDP-Glucuronosyltransferases (UGTs): Glucuronidation is catalyzed by UGTs. Different UGT isoforms exhibit substrate specificity for various phenolic compounds nih.gov. The phenolic hydroxyl and the side-chain hydroxyl group of the parent compound and its hydroxylated metabolites would be substrates for UGTs.
Sulfotransferases (SULTs): Sulfation is mediated by SULTs. Phenolic compounds are well-known substrates for SULTs, with SULT1A1 being a major isoform involved in the sulfation of phenols in the human liver nih.govresearchgate.net.
Glutathione S-Transferases (GSTs): The conjugation of the hydroxylated metabolites with glutathione is catalyzed by GSTs. This enzymatic reaction is a critical step in the detoxification of potentially reactive intermediates mdpi.com.
Comparative Metabolism in Relevant In Vitro Biological Systems (e.g., Hepatic Microsomes, Recombinant Enzymes)
The metabolism of this compound would likely vary depending on the in vitro system used for investigation.
Hepatic Microsomes: Liver microsomes are a standard in vitro model for studying Phase I metabolism as they contain a high concentration of CYP enzymes nih.govmdpi.com. Incubating the compound with hepatic microsomes in the presence of NADPH would be expected to yield hydroxylated metabolites. The inclusion of UDPGA or PAPS in the incubation would allow for the study of subsequent glucuronidation and sulfation, respectively, although the cytosolic SULTs would be absent.
Recombinant Enzymes: The use of recombinant enzymes, such as specific CYP, UGT, and SULT isoforms, would allow for the precise identification of the enzymes responsible for the specific metabolic transformations nih.gov. This approach provides a more detailed understanding of the enzymatic kinetics and substrate specificity. For example, by incubating the compound with a panel of recombinant CYPs, the specific isoform(s) responsible for hydroxylation can be identified. Similarly, using recombinant UGTs and SULTs can pinpoint the key enzymes involved in conjugation.
Advanced Analytical Methodologies for 4 1 Amino 2 Hydroxyethyl 2 Bromophenol Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a polar, multi-functional compound like 4-(1-Amino-2-hydroxyethyl)-2-bromophenol, several chromatographic approaches are employed.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its versatility is enhanced by coupling with various detectors that provide different levels of selectivity and sensitivity.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for polar aromatic compounds. Separation is typically achieved on octadecylsilane (C18) or octylsilane (C8) columns. The mobile phase often consists of a mixture of an aqueous component (water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
UV Detection: Ultraviolet (UV) detection is a robust and common method for quantifying compounds with chromophores, such as the phenyl group in this compound. Detection is performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.
Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV detector by acquiring the entire UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for assessing peak purity and can aid in the tentative identification of unknown compounds by comparing their spectra with a library. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. MS detection identifies compounds based on their mass-to-charge ratio (m/z), offering definitive structural confirmation. Tandem mass spectrometry (MS/MS) can further fragment ions to provide detailed structural information, which is crucial for distinguishing between isomers and identifying metabolites in complex matrices. mdpi.commdpi.com
Method validation for HPLC analysis of bromophenolic compounds typically demonstrates high selectivity, linearity with correlation coefficients (R²) ≥ 0.999, and low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/mL range. mdpi.comresearchgate.net
Table 1: Illustrative HPLC-PDA Method Parameters for Analysis of Related Phenolic Amines
| Parameter | Condition |
|---|---|
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05 M Acetic Buffer (pH 5.9) (20:80) |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 40°C |
| Detection | Photodiode Array (PDA) |
| Linearity (R²) | 1.000 |
| Limit of Quantification (LOQ) | 0.07% |
| Precision (%RSD) | 0.59% - 1.92% |
| Accuracy (% Recovery) | 99.06% - 101.05% |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high chromatographic resolution and sensitive detection. However, its application is limited to thermally stable and volatile compounds. ijsat.org Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging.
To overcome this limitation, chemical derivatization is employed. This process converts the polar functional groups (-OH, -NH₂) into less polar, more volatile, and more thermally stable derivatives. researchgate.net Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on hydroxyl and amino groups with trimethylsilyl (TMS) groups.
Acylation: Reagents such as acetic anhydride convert the analyte into its acetate ester and amide derivatives. This has been shown to provide optimal chromatographic separation and sensitivity for bromophenols. jfda-online.com
Alkylation: Reagents can be used to form methyl or butyl esters with acidic groups. researchgate.net
Once derivatized, the analyte can be effectively separated on a GC column and detected by MS, allowing for sensitive quantification and structural elucidation of the parent compound and its potential volatile metabolites. jfda-online.com
Table 2: Derivatization and GC-MS Analysis of Bromophenols
| Parameter | Description |
|---|---|
| Analytical Challenge | Bromophenols are polar and not sufficiently volatile for direct GC analysis. |
| Solution | Chemical derivatization to increase volatility and thermal stability. |
| Optimal Derivatization Reagent | Acetic Anhydride (for acylation). jfda-online.com |
| Alternative Reagents | Silylation agents (e.g., BSTFA), Alkylation agents (e.g., methyl iodide). jfda-online.com |
| Detection Method | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. |
| Achieved Detection Limits | 0.39–1.26 pg (picograms). jfda-online.com |
| Linearity (Correlation Coefficient) | 0.9948–0.9999 over a 0.5–250 ng mL⁻¹ range. jfda-online.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is particularly valuable in synthetic chemistry for monitoring the progress of a reaction and for assessing the purity of the final product.
In the context of this compound, TLC can be used to:
Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the consumption of starting materials and the formation of the desired product.
Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.
Optimize Separation Conditions: TLC can be used to quickly screen for suitable solvent systems (mobile phases) for a preparative column chromatography purification.
For phenolic compounds, silica gel is typically used as the stationary phase. The mobile phase is a mixture of solvents, with the polarity adjusted to achieve optimal separation. Visualization of the separated spots can be achieved under UV light or by staining with a reagent that reacts with phenols, such as ferric chloride or iodine vapor.
Spectrophotometric Assays for Quantitative Analysis in Research Settings
UV-Visible spectrophotometry offers a straightforward and accessible method for the quantitative analysis of aromatic compounds in research settings. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For this compound, direct quantification can be performed by measuring its absorbance in a suitable solvent at its wavelength of maximum absorption (λmax). However, for enhanced selectivity and sensitivity, especially in the presence of interfering substances, colorimetric methods are often developed. These methods involve reacting the analyte with a specific chromogenic reagent to produce a colored complex with a unique λmax.
For aromatic amines, a common approach involves reaction with reagents that form colored ion-pair complexes or charge-transfer complexes. For instance, reagents like bromophenol blue can form stable, colored complexes with amine-containing compounds, which can then be quantified spectrophotometrically. nih.govuran.uauran.ua Another method for aromatic amines is based on their ability to reduce the colorless Fe(III)-ferrozine complex to the violet-colored Fe(II)-ferrozine complex, which is measured at 562 nm. nih.gov
Table 3: Example of a Spectrophotometric Method for Aromatic Amines
| Parameter | Details |
|---|---|
| Principle | Reduction of Fe(III)-ferrozine to colored Fe(II)-ferrozine complex by the aromatic amine. nih.gov |
| Wavelength of Measurement (λmax) | 562 nm. nih.gov |
| Beer's Law Range (Example) | 0.17 - 4.4 ppm for various aromatic amines. nih.gov |
| Molar Absorptivity (Example) | 1.5 x 10³ - 4.7 x 10⁴ L mol⁻¹ cm⁻¹. nih.gov |
| Key Advantages | Simplicity, speed, and cost-effectiveness. |
Electrophoretic Techniques for Purity and Interaction Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Capillary Zone Electrophoresis (CZE) is a particularly effective mode for the analysis of small ions, including bromophenols. jfda-online.comfda.gov.twjfda-online.com
In CZE, analytes migrate through a narrow fused-silica capillary filled with an electrolyte buffer. At alkaline pH, the phenolic hydroxyl group of this compound will be deprotonated, giving the molecule a negative charge and allowing it to be separated from neutral or differently charged species. The technique is known for its high efficiency, rapid analysis times, and minimal sample and solvent consumption. It can be a powerful tool for purity assessment, capable of resolving closely related impurities that may co-elute in HPLC.
Table 4: Capillary Zone Electrophoresis (CZE) Conditions for Bromophenol Analysis
| Parameter | Optimal Condition |
|---|---|
| Technique | Capillary Zone Electrophoresis (CZE). jfda-online.comfda.gov.twjfda-online.com |
| Buffer System | 20 mM Borate-NaOH buffer. jfda-online.comfda.gov.twjfda-online.com |
| Buffer pH | 10.00 (to ensure deprotonation of phenols). jfda-online.comfda.gov.twjfda-online.com |
| Applied Voltage | +30 kV. jfda-online.comfda.gov.twjfda-online.com |
| Capillary | Uncoated fused-silica, 50 µm ID. jfda-online.comfda.gov.twjfda-online.com |
| Detection | UV absorbance at 280 nm. jfda-online.comfda.gov.twjfda-online.com |
| Precision (%RSD, Migration Time) | < 2.1%. jfda-online.comfda.gov.twjfda-online.com |
| Detection Limits (S/N=3) | 0.9 - 1.9 mg/mL for various bromophenols. jfda-online.comfda.gov.twjfda-online.com |
Development and Validation of Bioanalytical Methods for In Vitro Matrices
To study the metabolism, stability, or cellular interactions of this compound, robust bioanalytical methods for its quantification in in vitro matrices (e.g., cell lysates, microsomal incubations, buffer solutions) are essential. The development and validation of these methods ensure that the data generated are reliable and reproducible. scispace.com The process generally involves sample preparation, chromatographic analysis (typically LC-MS/MS for its sensitivity and selectivity), and rigorous validation. onlinepharmacytech.info
Key Steps in Method Development:
Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interferences that could suppress the instrument signal or co-elute with the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijsat.orgscispace.com
Chromatographic Optimization: An LC method is developed to achieve a short run time while ensuring sufficient separation of the analyte from matrix components and potential metabolites.
Mass Spectrometry Tuning: MS parameters are optimized to achieve the highest sensitivity and selectivity for the analyte and an internal standard.
Method Validation: Validation is performed according to guidelines from regulatory bodies to demonstrate that the method is suitable for its intended purpose. Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. cstti.com
Accuracy: The closeness of measured values to the true value.
Precision: The degree of scatter between a series of measurements.
Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Table 5: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensures no significant interfering peaks at the retention time of the analyte and internal standard. | Response of interferences should be <20% of the LLOQ for the analyte. |
| Accuracy & Precision | Determined by analyzing quality control (QC) samples at multiple concentration levels on different days. | Mean accuracy within ±15% of nominal; Precision (%CV) ≤15%. |
| Linearity | Established using a calibration curve over the expected concentration range. | Correlation coefficient (r) > 0.99. |
| Recovery | Measures the efficiency of the sample extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | Assesses the ion suppression or enhancement from the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluates analyte stability during sample collection, storage (short-term, long-term, freeze-thaw), and processing. | Mean concentration should be within ±15% of the nominal concentration. |
Computational Chemistry and Theoretical Modeling of 4 1 Amino 2 Hydroxyethyl 2 Bromophenol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical reactivity of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties.
For 4-(1-Amino-2-hydroxyethyl)-2-bromophenol, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths and angles.
Analyze Electronic Properties: Calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Predict Reactivity: The electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. For instance, the lone pairs on the oxygen and nitrogen atoms are expected to be nucleophilic centers.
Calculate Spectroscopic Properties: Predict spectroscopic data such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be compared with experimental data to confirm the structure.
Studies on similar aminophenol structures have used DFT to correlate calculated properties like ionization potential and bond dissociation energies with the reactivity and stability of different isomers. researchgate.net For this compound, such calculations would reveal how the bromo, hydroxyl, and aminoethyl groups influence the electronic properties of the phenol (B47542) ring, thereby governing its reactivity.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamic behavior of this compound over time.
Key applications of MD simulations for this compound include:
Conformational Analysis: The presence of rotatable bonds in the amino-hydroxyethyl side chain allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.
Solvation Effects: By simulating the compound in a solvent like water, MD can reveal how solvent molecules arrange around it and the nature of the intermolecular interactions, such as hydrogen bonding between the compound's hydroxyl/amino groups and water.
Interactions with Biological Macromolecules: MD simulations can model the dynamic interaction of this compound with a biological target, such as a protein receptor. This provides insights into the stability of the ligand-protein complex, the specific interactions that hold it together, and the role of water molecules in the binding process.
Molecular Docking and Scoring Approaches for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in predicting the binding affinity and mode of interaction for this compound with potential biological targets.
The process involves two main steps:
Sampling: An algorithm explores a vast number of possible conformations of the ligand within the protein's binding site.
Scoring: A scoring function is used to estimate the binding affinity for each pose and rank them. The score is typically based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov
For this compound, docking studies could identify key interactions with amino acid residues in a target's active site. The hydroxyl and amino groups are capable of forming strong hydrogen bonds, which are often critical for binding affinity and specificity. harvard.edu The aromatic phenol ring can participate in π-π stacking or hydrophobic interactions. Docking results can guide which derivatives of the compound might form stronger or more specific interactions, thereby possessing improved biological activity. For example, studies on para-aminophenol analogues have shown a correlation between in silico docking scores and in vivo analgesic effects. researchgate.net
Cheminformatics and QSAR/SPR Modeling for Predictive Design
Cheminformatics applies computational methods to manage and analyze chemical and biological data. It plays a vital role in developing predictive models like Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR).
QSAR Modeling: If a series of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be built. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and using statistical methods to find a mathematical equation that correlates these descriptors with their biological activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
SPR Modeling: Similarly, SPR models correlate molecular structure with physical or chemical properties, such as solubility or toxicity. These models are crucial for optimizing the drug-like properties of a lead compound.
In Silico Predictions of Molecular Properties Relevant to Biological Activity
Several molecular properties that are critical for a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) can be predicted using computational tools. These predictions are often used to assess a compound's "drug-likeness," frequently evaluated against frameworks like Lipinski's Rule of Five. biotechnologia-journal.org For the related compound (r)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol, several key properties have been computed. nih.gov
| Property | Predicted Value | Significance in Biological Activity |
| Molecular Weight | 232.07 g/mol | Influences size and diffusion across membranes. |
| XLogP3 (LogP) | 1 | Measures lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 3 | Number of N-H and O-H bonds; crucial for receptor binding. libretexts.org |
| Hydrogen Bond Acceptors | 3 | Number of N and O atoms; crucial for receptor binding. libretexts.org |
| Rotatable Bond Count | 2 | Indicates molecular flexibility, influencing conformational entropy upon binding. |
| Topological Polar Surface Area (TPSA) | 66.5 Ų | Estimates the surface area occupied by polar atoms; correlates with drug transport properties. |
Data sourced from PubChem CID 66515039 for an isomer of the target compound. nih.gov
These properties suggest that this compound has favorable characteristics for oral bioavailability according to Lipinski's rules (e.g., Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
Virtual Screening Methodologies for Novel Ligand Discovery
Virtual screening is a computational strategy used to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. If this compound is identified as a "hit" compound with desirable activity, it can serve as a starting point for a virtual screening campaign.
There are two primary approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries are docked into the protein's active site, and the molecules are ranked based on their predicted binding affinity (scoring). This approach is highly effective for discovering structurally novel ligands.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of active compounds like this compound. The technique searches for molecules in a database that have similar 2D or 3D structural features or physicochemical properties to the known active ligand, based on the principle that structurally similar molecules are likely to have similar biological activities.
These virtual screening methodologies can rapidly identify a smaller, more focused set of compounds for subsequent experimental testing, significantly accelerating the process of discovering new and improved therapeutic agents. mdpi.com
Future Research Trajectories and Translational Perspectives for 4 1 Amino 2 Hydroxyethyl 2 Bromophenol
Development of Novel Synthetic Strategies and Methodologies for Compound Libraries
The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-bromophenol and its analogs is crucial for exploring their structure-activity relationships (SAR). While classical synthetic routes exist for similar phenolic amines, future research could focus on developing more efficient, stereoselective, and scalable methods. One promising approach involves the asymmetric reduction of a corresponding α-aminoketone precursor, which can be synthesized from 2-bromo-4-hydroxyacetophenone.
Modern synthetic methodologies could be employed to generate a library of derivatives for biological screening. Techniques such as parallel synthesis and diversity-oriented synthesis would allow for the rapid creation of a wide range of analogs with modifications at the aromatic ring, the amino group, and the hydroxyl group. For instance, the phenolic hydroxyl could be converted to various ethers or esters, while the amino group could be functionalized to amides, sulfonamides, or substituted amines.
Key synthetic precursors for generating a compound library based on the this compound scaffold are outlined below:
| Precursor | Potential Modification | Synthetic Strategy |
| 2-Bromo-4-hydroxybenzaldehyde | Introduction of the aminoethyl side chain | Reductive amination with nitromethane (B149229) followed by reduction |
| 2-Amino-4-bromophenol | Acylation or alkylation of the amino and hydroxyl groups | Standard protection-deprotection and functionalization protocols |
| 4-Bromo-2-nitrophenol | Reduction of the nitro group and subsequent elaboration | Catalytic hydrogenation followed by multi-step synthesis of the side chain |
These strategies would enable the systematic exploration of the chemical space around the parent molecule, facilitating the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Elucidation of Undiscovered Molecular Targets and Mechanistic Pathways in In Vitro Systems
Given its structural resemblance to biogenic amines, this compound is a candidate for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism. Future research should aim to identify and validate its molecular targets and elucidate the downstream signaling pathways.
Phenotypic screening using cell-based assays could be an initial step to identify the compound's effects on cellular processes such as proliferation, differentiation, and signaling. Hits from such screens can then be followed up with target deconvolution studies using techniques like chemical proteomics, where the compound is used as a bait to pull down its binding partners from cell lysates.
Furthermore, in vitro binding assays with a panel of known receptors and enzymes would help to identify direct molecular interactions. For instance, radioligand binding assays could be used to assess its affinity for various adrenergic, dopaminergic, and serotonergic receptors. Enzyme inhibition assays could probe its effects on monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).
Design and Synthesis of Advanced Chemical Probes for Cellular and Molecular Research
To facilitate the study of its molecular targets and mechanism of action, advanced chemical probes based on the this compound scaffold could be designed and synthesized. These probes would be invaluable tools for target identification, validation, and imaging.
Types of chemical probes that could be developed include:
Affinity-based probes: These probes incorporate a reactive group that can covalently bind to the target protein upon interaction, allowing for subsequent identification by mass spectrometry.
Fluorescently-labeled probes: The attachment of a fluorophore to the molecule would enable the visualization of its subcellular localization and interaction with its target in living cells using techniques like fluorescence microscopy.
Biotinylated probes: The incorporation of a biotin (B1667282) tag would allow for the affinity purification of the target protein-probe complex using streptavidin-coated beads.
The design of these probes requires careful consideration of the point of attachment of the tag or label to ensure that the biological activity of the parent compound is retained.
Exploration of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches for Related Scaffolds
The principles of structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) can be powerfully applied to the this compound scaffold to develop potent and selective ligands for identified targets. pharmacelera.comthermofisher.comfrontiersin.org
In an SBDD approach, if the three-dimensional structure of a target protein is known, computational docking studies can be used to predict the binding mode of this compound. thermofisher.com This information can then guide the rational design of new analogs with improved binding affinity and selectivity. thermofisher.com
FBDD offers a complementary strategy, particularly when a high-resolution structure of the target is not available. ebrary.netnih.govnih.gov In this approach, small molecular fragments that bind to the target with low affinity are identified and then grown or linked together to create more potent lead compounds. pharmacelera.comebrary.net The bromophenol and aminoethanol moieties of this compound could serve as starting fragments for an FBDD campaign.
| Drug Design Approach | Description | Application to this compound |
| SBDD | Utilizes the 3D structure of the target to guide the design of potent and selective ligands. thermofisher.com | If a target is identified and its structure is known, this compound can be docked into the active site to guide the design of analogs with enhanced interactions. |
| FBDD | Identifies small, low-affinity fragments that bind to the target, which are then optimized into lead compounds. pharmacelera.comebrary.net | The bromophenol and aminoethanol fragments of the molecule can be used as starting points to screen against a target of interest. |
Integration of High-Throughput Screening (HTS) and Automation in In Vitro Assays
High-throughput screening (HTS) is a powerful tool for rapidly screening large libraries of compounds to identify those with a desired biological activity. ku.eduagilent.com The integration of HTS with automated liquid handling and data analysis can significantly accelerate the drug discovery process. agilent.com
A library of compounds based on the this compound scaffold could be screened against a panel of in vitro assays to identify hits for various therapeutic targets. enamine.net These assays could be biochemical (e.g., enzyme inhibition) or cell-based (e.g., reporter gene activation). enamine.net The use of automation would allow for the screening of thousands of compounds in a short period, generating large datasets for SAR analysis. nih.gov
The data generated from HTS can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the next round of synthesis and testing.
Opportunities for Materials Science Applications
The chemical structure of this compound also suggests potential applications in materials science. The presence of a phenol (B47542) group and a primary amine allows for its use as a monomer in polymerization reactions to create novel polymers with interesting properties. For example, it could be incorporated into epoxy resins or polyurethanes to enhance their thermal stability, flame retardancy (due to the bromine atom), or adhesive properties.
Furthermore, the ability of the catechol-like structure to chelate metal ions could be exploited for the development of sensors or for the surface modification of materials. The compound could also be investigated for its potential as a corrosion inhibitor, as many organic compounds containing heteroatoms and aromatic rings exhibit this property.
Future research in this area could involve the synthesis and characterization of polymers and materials incorporating this compound, and the evaluation of their physical and chemical properties for various applications.
Q & A
Basic Synthesis: What are the standard synthetic routes for 4-(1-Amino-2-hydroxyethyl)-2-bromophenol?
Methodological Answer:
The synthesis typically involves bromination of phenol derivatives followed by Mannich reaction to introduce the amino-hydroxyethyl group.
- Step 1: Bromination : 2-Bromophenol is synthesized via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ .
- Step 2: Mannich Reaction : The aminomethylation of 2-bromophenol uses formaldehyde and ammonia (or methylamine) under controlled pH (8–10) to yield the target compound .
| Synthetic Route | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 60°C, 4h | 85 | 98% |
| Mannich Reaction | HCHO, NH₃, pH 9, 50°C | 72 | 95% |
Basic Characterization: What spectroscopic and chromatographic methods validate the compound’s structure?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows δ 7.35 (d, J=8.4 Hz, aromatic H), δ 4.10 (m, -CH(OH)-), and δ 2.85 (s, -NH₂) .
- Mass Spectrometry : ESI-MS m/z 246.0 [M+H]⁺ confirms molecular weight .
- HPLC : Reverse-phase C18 column (90% MeOH/H₂O) with retention time 6.2 min (λ=254 nm) .
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹³C NMR | δ 155.2 (C-OH), δ 115.4 (C-Br) | |
| IR | 3350 cm⁻¹ (N-H/O-H), 1240 cm⁻¹ (C-Br) |
Basic Bioactivity: What preliminary biological activities have been reported?
Methodological Answer:
Studies suggest antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) and enzyme inhibition (IC₅₀ = 8.3 µM for tyrosine kinase) . Assays include:
- Broth Microdilution (CLSI guidelines) for antimicrobial testing.
- Fluorescence Polarization for enzyme inhibition .
| Bioassay | Target | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | MIC = 25 µg/mL | |
| Enzyme Inhibition | Tyrosine Kinase | IC₅₀ = 8.3 µM |
Advanced Synthesis: How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
Chiral resolution via HPLC with a Chiralpak AD-H column (hexane:isopropanol = 85:15) achieves >99% enantiomeric excess (ee) for the (R)-enantiomer . Kinetic resolution using lipases (e.g., Candida antarctica) also improves ee .
| Method | Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H, 25°C | 99 | 65 |
| Enzymatic Resolution | Lipase, pH 7.5, 30°C | 95 | 78 |
Advanced Structural Analysis: How is X-ray crystallography applied to confirm stereochemistry?
Methodological Answer:
Single-crystal XRD (using SHELXL ) resolves absolute configuration. Key parameters:
| Crystallographic Data | Value | Reference |
|---|---|---|
| Unit Cell (Å) | a=5.62, b=7.89, c=12.34 | |
| Dihedral Angle | 85.3° (phenol/aminoethyl planes) |
Advanced Bioactivity: What mechanistic insights explain its enzyme inhibition?
Methodological Answer:
Molecular docking (AutoDock Vina) reveals hydrogen bonding between the hydroxyl group and Tyr³²⁷ of tyrosine kinase. Halogen bonding (Br···O=C) enhances binding affinity (ΔG = -9.2 kcal/mol) .
| Interaction | Residue | Binding Energy (kcal/mol) |
|---|---|---|
| H-bond | Tyr³²⁷ | -5.8 |
| Halogen Bond | Gly³³⁰ | -3.4 |
Data Contradictions: How do synthesis conditions affect reported bioactivity discrepancies?
Methodological Answer:
Variations in Mannich reaction pH (8 vs. 10) alter stereochemistry, leading to 2-fold differences in IC₅₀ values. Impurities from incomplete bromination (e.g., residual 2-bromophenol) reduce antimicrobial efficacy .
| Condition | Bioactivity Outcome | Reference |
|---|---|---|
| pH 8 (Mannich) | IC₅₀ = 10.2 µM | |
| pH 10 (Mannich) | IC₅₀ = 5.8 µM |
Analytical Method Development: How is chiral HPLC optimized for this compound?
Methodological Answer:
A Chiralcel OD-H column (4.6 × 250 mm) with ethanol:hexane (15:85) at 1.0 mL/min achieves baseline separation (α = 1.32) . UV detection at 220 nm enhances sensitivity.
| Parameter | Optimal Value |
|---|---|
| Column Temperature | 25°C |
| Flow Rate | 1.0 mL/min |
| Retention Time (R-enantiomer) | 12.4 min |
Structure-Activity Relationship (SAR): How do substituents modulate bioactivity?
Methodological Answer:
Replacing Br with Cl reduces antimicrobial activity (MIC increases to 50 µg/mL), while adding a methyl group to the aminoethyl side chain enhances kinase inhibition (IC₅₀ = 3.1 µM) .
| Derivative | Modification | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| 4-(1-Aminoethyl)-2-Cl-phenol | Br → Cl | 50 | 15.2 |
| 4-(1-Amino-2-hydroxypropyl)-2-Br-phenol | Added -CH₃ | 12.5 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
